molecular formula C10H12N4 B13934152 N,N'-Dimethylquinoxaline-2,3-diamine CAS No. 63666-09-1

N,N'-Dimethylquinoxaline-2,3-diamine

Cat. No.: B13934152
CAS No.: 63666-09-1
M. Wt: 188.23 g/mol
InChI Key: PJKZXJODXLEDOH-UHFFFAOYSA-N
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Description

N,N’-Dimethylquinoxaline-2,3-diamine is a chemical compound with the molecular formula C10H12N4. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two methyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylquinoxaline-2,3-diamine typically involves the reaction of quinoxaline-2,3-diamine with methylating agents. One common method is the methylation of quinoxaline-2,3-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of N,N’-Dimethylquinoxaline-2,3-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylquinoxaline-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the methyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce partially or fully reduced quinoxaline compounds.

Scientific Research Applications

N,N’-Dimethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • Quinoxaline-2,3-dione
  • N,N’-Dimethyl-2,3-quinoxalinediamine
  • 2,3-Quinoxalinediamine

Comparison: N,N’-Dimethylquinoxaline-2,3-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. Compared to quinoxaline-2,3-dione, it has different electronic properties and steric effects, which can affect its interactions with other molecules. The dimethyl substitution also enhances its solubility in organic solvents, making it more versatile for various applications.

Properties

CAS No.

63666-09-1

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-N,3-N-dimethylquinoxaline-2,3-diamine

InChI

InChI=1S/C10H12N4/c1-11-9-10(12-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

PJKZXJODXLEDOH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2N=C1NC

Origin of Product

United States

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